molecular formula C14H18N6O5 B10949211 ethyl 1-methyl-5-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-4-carboxylate

ethyl 1-methyl-5-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-4-carboxylate

Cat. No.: B10949211
M. Wt: 350.33 g/mol
InChI Key: PNXOZCIBPCIPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-5-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-5-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method involves the cyclization of appropriate hydrazones with nitroolefins under mild conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets . This interaction can lead to various biological effects, including the inhibition of specific pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-5-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C14H18N6O5

Molecular Weight

350.33 g/mol

IUPAC Name

ethyl 1-methyl-5-[3-(5-methyl-4-nitropyrazol-1-yl)propanoylamino]pyrazole-4-carboxylate

InChI

InChI=1S/C14H18N6O5/c1-4-25-14(22)10-7-15-18(3)13(10)17-12(21)5-6-19-9(2)11(8-16-19)20(23)24/h7-8H,4-6H2,1-3H3,(H,17,21)

InChI Key

PNXOZCIBPCIPQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.